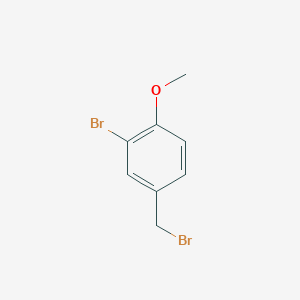

2-Bromo-4-(bromomethyl)-1-methoxybenzene

Description

2-Bromo-4-(bromomethyl)-1-methoxybenzene (CAS: 89978-72-3) is a brominated aromatic compound with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol. It features a methoxy group at position 1, a bromine atom at position 2, and a bromomethyl substituent at position 2. Synthesized via bromination of (3-bromo-4-methoxyphenyl)methanol using PBr₃ or PBr₅, it is obtained as a colorless to dark brown oily liquid . Its dual bromine substituents enhance reactivity in alkylation and coupling reactions, making it valuable in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVFTZHUBUQBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(bromomethyl)-1-methoxybenzene typically involves the bromination of 4-(bromomethyl)-1-methoxybenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding methoxybenzene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted methoxybenzene derivatives.

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of 4-(bromomethyl)-1-methoxybenzene or 1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-(bromomethyl)-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkyl Chain Modifications

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0)

- Molecular Formula : C₈H₈BrClO

- Molecular Weight : 235.51 g/mol

- Key Differences : Replaces the bromomethyl group with chloromethyl.

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing reactivity in nucleophilic substitutions.

- Applications : Less efficient in coupling reactions compared to bromomethyl analogs .

2-Bromo-4-(3-bromopropyl)-1-methoxybenzene

- Molecular Formula : C₁₀H₁₃Br₂O

- Molecular Weight : 306.02 g/mol

- Key Differences : Extends the alkyl chain to a bromopropyl group.

- Reactivity: The longer chain increases steric hindrance but enhances solubility in non-polar solvents.

- Synthesis : Achieved via NBS-mediated bromination with 99% yield, suitable for alkylation reactions .

Positional Isomerism

1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS: 1148110-16-0)

- Molecular Formula : C₈H₈Br₂O

- Key Differences : Methoxy and bromine substituents swapped (positions 1 and 2).

- Electronic Effects : Altered electron density distribution impacts regioselectivity in electrophilic aromatic substitutions.

- Applications : Positional isomerism may favor different reaction pathways in piperazine synthesis .

Functional Group Variations

4-Bromo-1-fluoro-2-methoxybenzene

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 225.03 g/mol

- Key Differences : Replaces bromine at position 1 with fluorine.

- Reactivity : Fluorine’s electronegativity activates the ring for electrophilic substitution at adjacent positions.

- Applications : Useful in synthesizing fluorinated bioactive compounds .

4-Bromo-2-ethoxy-1-methylbenzene

Comparative Data Table

Biological Activity

2-Bromo-4-(bromomethyl)-1-methoxybenzene is an organobromine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C9H8Br2O

- Molecular Weight : 292.97 g/mol

- Structural Features : The compound consists of a methoxy group and two bromine substituents on the benzene ring, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves electrophilic bromination of methoxy-substituted benzyl compounds. The reaction conditions are critical for achieving high yields and purity. Common methods include:

- Electrophilic Aromatic Substitution : Involves treating 1-methoxy-4-bromobenzene with bromomethyl compounds under acidic conditions.

- Radical Bromination : Utilizes bromine in the presence of light or heat to introduce bromine atoms at the desired positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays showed that it induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. Notably, it displayed selective toxicity towards tumor cells while sparing normal cells .

The proposed mechanism of action for this compound involves:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : Preliminary studies indicate it may inhibit key enzymes involved in cancer metabolism, further contributing to its anticancer effects .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Toxicological Considerations

While this compound shows promise in various biological applications, it is essential to consider its toxicity profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.